molecular formula C9H8BrFO2 B1470333 3-(2-Bromophenyl)-2-fluoropropanoic acid CAS No. 1781803-50-6

3-(2-Bromophenyl)-2-fluoropropanoic acid

Cat. No.: B1470333
CAS No.: 1781803-50-6
M. Wt: 247.06 g/mol
InChI Key: PNBTXIJZCBJQEF-UHFFFAOYSA-N
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Description

The compound “3-(2-Bromophenyl)-2-fluoropropanoic acid” is likely to be a white or off-white solid under normal conditions . It contains a bromophenyl group attached to the third carbon of a propanoic acid, with a fluorine atom attached to the second carbon .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a three-carbon chain (propanoic acid) with a bromophenyl group attached to the third carbon and a fluorine atom attached to the second carbon .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The carboxylic acid group (-COOH) could react with bases to form salts, or with alcohols to form esters . The bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

Based on its structure, “this compound” is likely to be a solid at room temperature . It may have a relatively high boiling point due to the presence of the bromine atom . The compound is likely to be soluble in polar solvents due to the presence of the polar carboxylic acid group .

Scientific Research Applications

Synthetic Chemistry Applications One of the primary applications of 3-(2-Bromophenyl)-2-fluoropropanoic acid is in the realm of synthetic chemistry, where it serves as a precursor or intermediate in the synthesis of complex molecules. For instance, its derivatives have been utilized in the enantioselective synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids. These compounds are prepared via electrophilic attack involving synthetic equivalents of [H2NCH2]+ upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, demonstrating the compound's utility in creating biologically relevant molecules (E. Arvanitis et al., 1998).

Material Science and Sensor Technology In material science, derivatives of this compound have been incorporated into the design of fluorescent pH sensors and chemosensors for detecting acidic and basic organic vapors. A notable example is a heteroatom-containing organic fluorophore that exhibits aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, which can be modulated by protonation and deprotonation. This behavior enables its use as a fluorescent pH sensor in both solution and solid states, highlighting the compound's versatility in sensor technology (Zhiyong Yang et al., 2013).

Additionally, fluorine-modified tetracarboxylate ligands derived from this compound have been used to construct luminescent lanthanide metal-organic frameworks (LnMOFs) for cryogenic temperature sensing. These frameworks demonstrate excellent linear responses to temperature changes, underscoring the compound's application in creating materials with novel functional properties (Dian Zhao et al., 2018).

Safety and Hazards

As with any chemical compound, handling “3-(2-Bromophenyl)-2-fluoropropanoic acid” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use personal protective equipment .

Future Directions

The potential applications or future directions for “3-(2-Bromophenyl)-2-fluoropropanoic acid” would depend on its physical and chemical properties, as well as the context in which it’s being used. It could potentially be used as a building block in the synthesis of more complex molecules .

Properties

IUPAC Name

3-(2-bromophenyl)-2-fluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBTXIJZCBJQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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